Decane

Catalog No.
S565860
CAS No.
124-18-5
M.F
C10H22
CH3(CH2)8CH3
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decane

CAS Number

124-18-5

Product Name

Decane

IUPAC Name

decane

Molecular Formula

C10H22
CH3(CH2)8CH3
C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3

InChI Key

DIOQZVSQGTUSAI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
3.65e-07 M
In water, 5.20X10-2 mg/L at 25 °C
In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C
Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride
Solubility in water: none

Synonyms

Cactus Normal Paraffin N 10; NSC 8781; n-Decane

Canonical SMILES

CCCCCCCCCC

Solvent:

  • Decane's low polarity and immiscibility with water make it a valuable non-polar solvent in various research settings. It readily dissolves non-polar organic compounds, making it ideal for:
    • Extracting lipids, fats, and oils from biological samples
    • Isolating and purifying organic compounds in chromatography techniques
    • Studying the behavior of hydrophobic molecules in solution

Reference Standard:

  • Due to its well-defined chemical structure and consistent properties, decane serves as a standard for various analytical techniques:
    • Calibrating gas chromatography (GC) instruments
    • Quantifying other organic compounds in mixtures through peak comparison in GC analysis
    • Evaluating the performance of chromatographic columns

Research Model Molecule:

  • Decane's simple structure and relatively large size make it a model molecule for studying:
    • The behavior of n-alkanes in biological systems, including their interaction with membranes and potential toxicity
    • The properties of liquid alkanes, such as their phase transitions and thermodynamic properties
    • The development and optimization of computational methods for studying alkane-based systems

Other Applications:

  • Decane also finds use in:
    • Studying the self-assembly of nanoparticles in solution
    • Investigating the interaction of materials with organic solvents
    • Serving as a reference fuel in studies on combustion processes

Decane is an alkane hydrocarbon with the chemical formula C10H22C_{10}H_{22}. It is a colorless liquid at room temperature, characterized by a strong odor. As a member of the alkane family, decane consists of a straight-chain structure, typically referred to as normal-decane or n-decane, which has the molecular structure CH3(CH2)8CH3CH_3(CH_2)_8CH_3. This compound is primarily found in various fuels, including diesel and kerosene, and is also utilized as a solvent in paint manufacturing and other industrial applications .

Properties of Decane

  • Molar Mass: 142.3 grams/mole
  • Melting Point: -30 °C
  • Boiling Point: 174 °C
  • Energy Density: 44.2 MJ/kg
  • Solubility: Insoluble in water; nonpolar solvent .

Decane primarily undergoes combustion reactions, similar to other alkanes. The complete combustion of decane in the presence of sufficient oxygen produces carbon dioxide and water:

2C10H22+31O220CO2+22H2O+Heat Energy2C_{10}H_{22}+31O_2\rightarrow 20CO_2+22H_2O+\text{Heat Energy}

This reaction is exothermic, releasing heat energy and exhibiting a negative enthalpy change (ΔH) value . In conditions with limited oxygen, incomplete combustion can lead to the formation of carbon monoxide as well.

Additionally, decane can participate in various oxidation reactions under high temperatures and pressures, which are significant in combustion processes. The initial reactions often involve bond breaking and hydrogen abstraction .

Research indicates that decane exhibits low biological activity. It is generally considered non-toxic at low concentrations but can cause irritation to the skin and eyes upon direct contact. Its primary biological relevance arises from its role as a component in fuels and solvents rather than any pharmacological effects .

Decane can be synthesized through several methods:

  • Fractional Distillation: Obtained from crude oil during the refining process.
  • Cracking: Thermal or catalytic cracking of larger hydrocarbons can yield decane.
  • Synthetic Pathways: Laboratory synthesis may involve alkylation reactions or hydroformylation followed by reduction processes.

These methods allow for the production of decane in both industrial and laboratory settings .

Decane has several practical applications:

  • Fuel Component: A significant part of diesel fuel and kerosene.
  • Solvent: Used in paint formulations and organic synthesis due to its nonpolar nature.
  • Chemical Feedstock: While not as prominent as other alkanes, it serves as a feedstock for certain chemical processes.
  • Research: Employed in studies related to combustion kinetics and hydrocarbon behavior under various conditions .

Studies on decane interactions focus mainly on its combustion properties and behavior under different environmental conditions. Research has explored how decane reacts with oxygen at varying temperatures and pressures, revealing insights into its oxidation mechanisms and radical formation during combustion processes . These studies are crucial for optimizing fuel efficiency and reducing emissions in engines.

Decane shares similarities with other alkanes, particularly those with similar chain lengths. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
OctaneC8H18C_8H_{18}Found in gasoline; higher energy density than decane.
NonaneC9H20C_9H_{20}Used as a solvent; has similar properties but slightly shorter chain length.
DodecaneC12H26C_{12}H_{26}Higher boiling point; used in jet fuels; more viscous than decane.
HexadecaneC16H34C_{16}H_{34}Commonly used in laboratory settings; higher molecular weight than decane.

Uniqueness of Decane

Decane's uniqueness lies in its specific boiling point, energy density, and its role as a major component in diesel fuel. While it shares characteristics with other alkanes, its applications in both industrial solvents and fuel compositions set it apart from shorter-chain hydrocarbons like octane or longer-chain hydrocarbons like dodecane .

Physical Description

N-decane appears as a colorless liquid. Flash point 115°F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals.
Liquid
liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

5

Boiling Point

345.4 °F at 760 mm Hg (NTP, 1992)
174.1 °C
174.2 °C

Flash Point

115 °F (NTP, 1992)
46.0 °C (114.8 °F) - closed cup
115 °F (46 °C)(Closed cup)
46 °C c.c.

Vapor Density

4.9 (NTP, 1992) (Relative to Air)
4.90 (Air = 1)
Relative vapor density (air = 1): 4.9

Density

0.73 at 60 °F (USCG, 1999)
0.7255 g/cu cm at 25 °C
Relative density (water = 1): 0.7

LogP

5.01 (LogP)
log Kow = 5.01
5.98 (estimated)

Melting Point

-21.5 °F (NTP, 1992)
-29.7 °C

UNII

NK85062OIY

GHS Hazard Statements

Aggregated GHS information provided by 1721 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1721 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1719 of 1721 companies with hazard statement code(s):;
H226 (87.78%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (95.46%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Decane is a colorless liquid. It is odorless. Decane has a low solubility in water. n-Decane is present in very low amounts in some foods such as licorice and different oreganos. It may also be given off by trees such as pine, eucalyptus and oak. It is present in the smoke from volcanoes. n-Decane is present in crude oil and natural gas. It is present in tobacco smoke. USE: n-Decane is an important commercial chemical. It is a component of engine fuel. It is used to make other chemicals, as a solvent and a jet-fuel research chemical. EXPOSURE: Workers that produce or use n-decane may breathe in vapors or have direct skin contact. The general population may be exposed by breathing air, skin contact when using gasoline products, and eating fish and shellfish, or drinking water. Some foods contain n-decane naturally but in very low amounts. If n-decane is released to the environment, it will be broken down in air. n-Decane released to air will be in or on rain and snow that eventually falls to the ground. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Irritation of the lungs, throat, nose, and eyes have been reported in humans exposed to n-decane vapors. Skin irritation did not occur in volunteers following direct exposed to n-ecane. Headache, dizziness and passing out, and asphyxiation can occur from inhalation exposure to extremely high levels in the air. Overall toxicity of n-decane is low. Mild, temporary behavioral changes were observed in laboratory animals exposed to n-decane vapors. Breathing difficulty, lung damage and inflammation, and sometimes death occurred in laboratory animals exposed to very high vapor levels of n-decane. Damage to the skin, kidney, and lungs were observed in laboratory animals following repeat skin applications of undiluted n-decane. Skin exposure to n-decane increased the number of tumors caused by known cancer agents (radiation, benzo(a)pyrene), but did not cause tumors by itself. No additional information on the potential for n-decane to cause cancer were available. Infertility, abortion, and birth defects were not observed in laboratory animals orally exposed to n-decane before, during, and after pregnancy. The potential for n-decane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1 mm Hg at 61.7 °F ; 2.7 mm Hg at 68° F; 10 mm Hg at 131.7° F (NTP, 1992)
1.43 mmHg
1.43 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.17

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

124-18-5
63335-87-5
73138-29-1

Wikipedia

Decane

Biological Half Life

9.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
Decane: ACTIVE
Alkanes, C10-18: ACTIVE

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-decane; Matrix: water; Detection Limit: 1 ug/L.
Method: NIOSH 1500, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: n-decane; Matrix: air; Detection Limit: 0.06 ug/sample.
Headspace gas chromatography and the collection of alkanes on charcoal for carbon disulfide elution and analysis by gas chromatography have been used to determine the concn of alkanes in air.
Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Clinical Laboratory Methods

/For blood and tissues/ headspace gas chromatography appears to be the analytical method of choice. /Decane, undecane, and dodecane (C10-C12)/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas.

Interactions

Decane, at low concns (<10 mM), enhanced the mutagenic and recombinogenic effect of triethylene melamine in the Saccharomyces cerevisiae MP1 strain. At higher concns (>10 mM), decane was corecombinogenic and antimutagenic.
Decane, at a concn of 0.12 mM, enhanced the mutagenic effect of methylazoxymethanol by 24% at the ouabain-resistant locus in cultured V79 Chinese hamster cells. No mutagenic activity was observed per se.
...Repeated topical applications to mice of ...n-decane... on the carcinogenic potential of UV light at three wavelength regions: 254 nm, 290-320 nm, and greater than 350 nm /produced/...a cocarcinogenic effect at 254 nm... Radiation at wavelengths longer than 350 nm, generally considered noncarcinogenic, produced tumors on the backs of mice treated with n-decane...
Jet fuels are complex mixtures of aliphatic (ALI) and aromatic (ARO) hydrocarbons that vary significantly in individual cytotoxicity and proinflammatory activities in human epidermal keratinocytes (HEK). In order to elucidate the dermatotoxicity of a complex mixture like jet fuels, structural differences, exposure time and dosage were investigated on HEK toxicity assessed by mortality and IL-8 release. ALI and ARO hydrocarbons were grouped into 4 categories: highly cytotoxic (octane, nonane, decane for aliphatics and cyclohexalbenzene, trimethylbenzene, xylene for aromatics), low cytotoxic (tetradecane, pentadecane, hexadecane for aliphatics and benzene for aromatics), high IL-8 release (decane, undecane, dodecane for aliphatics and dimethylnapthalene, cyclohexylbenzene, ethylbenzene for aromatics) and low IL-8 release (tetradecane, pentadecane, hexadecane for aliphatics and benzene, toluene, xylene for aromatics). The 4 categories of ALI hydrocarbons were mixed with each other, or cross-mixed with each of the 4 categories of ARO hydrocarbons. The resulting cytotoxicity and IL-8 production from HEK were evaluated at 24 hr. The results showed an antagonistic cytotoxic effect between ALI and ARO hydrocarbons in which ALI attenuated the degree of HEK mortality caused by the ARO hydrocarbons. On the other hand, the ARO hydrocarbons reduced the significant increase of IL-8 induced by ALI hydrocarbons. Synergistic effects between low IL-8 inductive and low cytotoxic hydrocarbons were found and the highest cytotoxic and IL-8 inductive responses did not completely correspond to the mixture of highly cytotoxic and highly IL-8 inductive hydrocarbons. This study supports the concept that the ARO dictate the degree of HEK mortality, while the ALI are the major contributor to inciting the proinflammatory response. Mixture effects must be considered when evaluating cytotoxicity to HEK.
For more Interactions (Complete) data for n-Decane (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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